4-amino-N-cyclohexylbenzenesulfonamide

Beschreibung

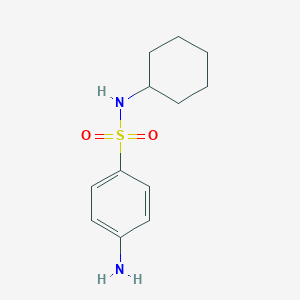

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-N-cyclohexylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXGFYTZRHHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352611 | |

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53668-37-4 | |

| Record name | 4-amino-N-cyclohexylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving 4 Amino N Cyclohexylbenzenesulfonamide

Established Synthetic Routes to 4-amino-N-cyclohexylbenzenesulfonamide

The synthesis of this compound is primarily achieved through a multi-step process that leverages the reactivity of sulfonyl chlorides and the nucleophilicity of amines.

Sulfonamide Formation and Cyclohexylamine (B46788) Functionalization

A common and effective route to this compound involves the reaction of a protected aminobenzenesulfonyl chloride with cyclohexylamine. The synthesis typically begins with the protection of the amino group of a starting material like acetanilide (B955). This protected compound is then treated with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. wisc.edu This intermediate is a key electrophile in the subsequent sulfonamide bond formation.

The crucial step of functionalization with cyclohexylamine proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is often carried out in a suitable solvent such as dichloromethane. nih.gov Following the formation of the N-cyclohexyl-4-acetamidobenzenesulfonamide, a deprotection step is necessary to reveal the primary amino group. This is typically achieved by acid hydrolysis, for instance, by refluxing with dilute hydrochloric acid, to yield the final product, this compound. wisc.edu

Nucleophilic Substitution Strategies on the Benzene (B151609) Ring

While direct nucleophilic substitution on the benzene ring to introduce the amino group is not a primary synthetic route for this specific compound, the principles of nucleophilic aromatic substitution are fundamental to the synthesis of its precursors. The initial chlorosulfonation of acetanilide is an electrophilic aromatic substitution reaction. wisc.edu The subsequent reaction of the sulfonyl chloride with cyclohexylamine is a nucleophilic acyl substitution at the sulfur atom, not the benzene ring. nih.gov The amino group is typically present on the starting material, often in a protected form, prior to the construction of the sulfonamide linkage.

Role of Specific Reagents in Reaction Optimization

The choice of reagents is critical for optimizing the yield and purity of this compound.

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is often used as a catalyst in the Fischer esterification process, which can be a step in the synthesis of related sulfonamide derivatives. mdpi.com In the context of the primary synthesis, chlorosulfonic acid, a derivative of sulfuric acid, is the key reagent for introducing the sulfonyl chloride group. wisc.edu

Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃): These inorganic bases play a crucial role as acid scavengers in the sulfonamide formation step. nih.govacs.org The reaction between the sulfonyl chloride and cyclohexylamine generates hydrochloric acid as a byproduct. Bases like potassium or sodium carbonate neutralize this acid, preventing the protonation of the amine nucleophile and driving the reaction to completion. nih.govacs.org The use of a base is essential for maintaining the nucleophilicity of the amine and ensuring efficient sulfonamide bond formation.

Utilization of Sulfanilamide (B372717) as a Synthetic Precursor

Sulfanilamide (4-aminobenzenesulfonamide) serves as a readily available and versatile starting material for the synthesis of a wide array of N-substituted sulfonamides, including this compound. nih.govnih.govmatrix-fine-chemicals.com One approach involves the direct alkylation or arylation of the sulfonamide nitrogen. However, a more common strategy for creating N-substituted derivatives is to start from a precursor like 4-acetamidobenzenesulfonyl chloride and react it with the desired amine, in this case, cyclohexylamine. nih.gov This method allows for the introduction of a diverse range of substituents on the sulfonamide nitrogen.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound provides multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues with potentially unique properties.

Introduction of Azido (B1232118) Moieties: Synthesis of 4-Azido-N-cyclohexylbenzenesulfonamide

A key derivatization strategy involves the conversion of the primary amino group into an azido moiety. This transformation opens up a rich field of click chemistry and other bio-orthogonal reactions. The synthesis of 4-azido-N-cyclohexylbenzenesulfonamide can be achieved by diazotization of the amino group of this compound, followed by treatment with an azide (B81097) source, such as sodium azide. This process introduces a versatile azido group that can be further functionalized. For instance, the azido group can be reduced to an amino group under different conditions or used in cycloaddition reactions to create triazole-containing compounds. nih.gov

Table 1: Key Reagents and Intermediates in the Synthesis of this compound and its Derivatives

| Compound/Reagent | Role in Synthesis |

| Acetanilide | Starting material with a protected amino group. wisc.edu |

| Chlorosulfonic Acid | Reagent for the introduction of the sulfonyl chloride group. wisc.edu |

| 4-Acetamidobenzenesulfonyl chloride | Key electrophilic intermediate for sulfonamide bond formation. nih.gov |

| Cyclohexylamine | Nucleophile for the formation of the N-cyclohexyl sulfonamide. nih.gov |

| Potassium Carbonate/Sodium Carbonate | Base used to neutralize HCl byproduct during sulfonamide formation. nih.govacs.org |

| Hydrochloric Acid | Used for the deprotection of the acetamido group. wisc.edu |

| Sulfanilamide | A common precursor for various sulfonamide derivatives. nih.govnih.gov |

| Sodium Azide | Reagent for the introduction of the azido moiety. nih.gov |

Synthesis of N-Aryl-β-alanine Derivatives Containing Sulfonamide Moieties

The core structure of this compound serves as a valuable starting point for the synthesis of more complex molecules, such as N-Aryl-β-alanine derivatives. These derivatives are of interest due to the biological activities associated with β-amino acids and their derivatives, including their use as intermediates in peptide chemistry. nih.govktu.edu

A common synthetic route to N-aryl-β-alanine derivatives involves the reaction of an arylamine with acrylic acid. nih.gov In the context of this compound, the primary amino group at the 4-position of the benzene ring acts as the nucleophile. The reaction proceeds via a Michael addition of the amine to the electron-deficient double bond of acrylic acid. This reaction is often catalyzed by a small amount of hydroquinone (B1673460) to prevent the polymerization of acrylic acid. nih.gov

The general transformation is depicted below:

Reaction Scheme:

Reactants: this compound, Acrylic Acid

Catalyst: Hydroquinone (catalytic amount)

Solvent: Water or a mixture of toluene (B28343) and acetic acid nih.gov

Product: 3-((4-(N-cyclohexylsulfamoyl)phenyl)amino)propanoic acid

This synthesis provides a straightforward method to introduce a β-alanine moiety onto the benzenesulfonamide (B165840) scaffold, creating a bifunctional molecule with potential for further derivatization at the newly introduced carboxylic acid group. nih.gov Such derivatives have been investigated for their potential as inhibitors of enzymes like carbonic anhydrase. nih.gov

Generation of Diaminobenzenesulfonamides for Annulation Reactions

The generation of diaminobenzenesulfonamides or their synthetic equivalents from this compound opens pathways to complex heterocyclic structures through annulation (ring-forming) reactions. A key method involves converting the primary amino group into a diazonium salt, which can then be transformed into other functionalities or used directly in coupling reactions.

One established route for the functionalization of 4-aminobenzenesulfonamides involves diazotization followed by coupling with various reagents. nih.gov For instance, diazotized sulfanilamide can be coupled with cyclic amines to form 4-substituted diazobenzenesulfonamides. nih.gov These triazene (B1217601) structures are versatile intermediates.

Synthetic Pathway:

Diazotization: The primary amino group of this compound is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Coupling/Transformation: The diazonium salt can then be used in various reactions:

Triazene Formation: Reaction with a secondary amine (e.g., pyrrolidine, piperidine) yields a stable triazene. nih.gov These compounds themselves have been studied for biological activity. nih.gov

Azide Formation: Reaction with sodium azide (NaN₃) would yield an azidobenzenesulfonamide. The azide can then be reduced to a second amino group, creating a diaminobenzenesulfonamide, a direct precursor for annulation reactions like the Skraup or Doebner-von Miller quinoline (B57606) syntheses.

These diaminated precursors or their triazene equivalents are crucial for building fused-ring systems, such as quinolines, quinoxalines, or benzimidazoles, onto the benzenesulfonamide framework.

Photocatalytic Late-Stage Functionalization Approaches via Sulfonyl Radical Intermediates

Traditional views of the sulfonamide group often consider it a relatively inert linker or pharmacophore. nih.govox.ac.uknih.gov However, recent advances in photocatalysis have unlocked its potential as a synthetically useful handle for late-stage functionalization (LSF). nih.govacs.org LSF is a powerful strategy in drug discovery for rapidly generating analogues of complex molecules. rsc.orgnih.gov

A metal-free, photocatalytic methodology allows for the conversion of sulfonamides into valuable sulfonyl radical intermediates. nih.govox.ac.uknih.gov This approach harnesses the energy of visible light to initiate radical chemistry under mild conditions. nih.govacs.org

The general mechanism proceeds as follows:

Activation: The parent sulfonamide is first converted into a more readily activated precursor, such as an N-sulfonylimine. nih.govacs.org

Photocatalytic Excitation: A photocatalyst, upon irradiation with light, enters an excited state.

Energy Transfer: The excited photocatalyst transfers its energy to the N-sulfonylimine precursor. nih.gov

Radical Generation: The energized precursor undergoes a fragmentation, often a β-scission, to generate the key sulfonyl radical intermediate. nih.gov

Functionalization: This sulfonyl radical can then participate in a variety of reactions, most notably addition to alkene fragments in a hydrosulfonylation process to form complex sulfones. nih.gov

Table 2: Key Aspects of Photocatalytic Sulfonamide Functionalization

| Step | Description | Significance |

| Precursor Formation | Conversion of the sulfonamide to an N-sulfonylimine. nih.govacs.org | Primes the otherwise stable sulfonamide for radical generation. |

| Radical Generation | Energy transfer from an excited photocatalyst leads to the formation of a sulfonyl radical. nih.gov | Accesses a neutral sulfonyl radical intermediate, unlocking reactivity distinct from nucleophilic or electrophilic pathways. nih.govacs.org |

| Radical Trapping | The sulfonyl radical adds to an alkene, followed by a hydrogen atom transfer (HAT). nih.gov | Allows for the formation of new C-S bonds, creating complex sulfones from simple starting materials. nih.gov |

This strategy represents a paradigm shift, transforming the sulfonamide group from a passive component into an active participant in molecular construction, enabling the diversification of drug candidates like this compound at a late stage. nih.govbohrium.com

Selective Alkylation Strategies for Secondary Amine Analogues

The sulfonamide moiety in this compound is a secondary sulfonamide, an analogue of a secondary amine. Selective alkylation of the sulfonamide nitrogen to produce a tertiary sulfonamide is a critical transformation for modifying the compound's physicochemical properties. The challenge lies in achieving selective mono-alkylation without side reactions.

Several strategies have been developed for the N-alkylation of sulfonamides, offering different levels of selectivity and substrate compatibility. While classical methods using alkyl halides and a base can be effective, they sometimes suffer from over-alkylation or require harsh conditions. More modern, catalytic approaches provide milder and more selective alternatives.

An efficient manganese-catalyzed process uses alcohols as alkylating agents, proceeding through a borrowing hydrogen mechanism. acs.org This method demonstrates excellent yields for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides. acs.org Another strategy employs trichloroacetimidates as alkylating partners in refluxing toluene, which advantageously proceeds without any added catalyst. nih.gov

For more complex scenarios, particularly in the synthesis of chiral molecules, stereoconvergent methods have been developed. Nickel-catalyzed Negishi arylations and alkenylations of racemic α-bromosulfonamides can produce enantiomerically enriched secondary sulfonamides. acs.org While this method functionalizes the carbon adjacent to the sulfonyl group rather than the nitrogen, it highlights the advanced strategies available for modifying sulfonamide-containing molecules. For direct N-alkylation, phase-transfer catalysis has also been shown to be effective for the S-alkylation of related sulfenamides, a process that can be extended to sulfonamide chemistry. researchgate.net

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Amino N Cyclohexylbenzenesulfonamide Analogues

Influence of Core Scaffold Modifications on Biological Activity

The core scaffold of a molecule is its fundamental structural framework. Modifications to this scaffold can profoundly impact its interaction with biological targets. In the context of benzenesulfonamide (B165840) derivatives, the core consists of the benzene (B151609) ring and the sulfonamide group. Research has shown that altering this core can lead to significant changes in biological activity. nih.govfrontiersin.org

For instance, the introduction of different linkers between the benzenesulfonamide core and other parts of the molecule can alter the compound's flexibility and how it fits into the active site of an enzyme. nih.gov Studies on carbonic anhydrase inhibitors have demonstrated that replacing an amide linker with an amine linker, thereby increasing structural rigidity, can cause significant changes in the structure-activity relationships based on the molecular tails. nih.gov The choice of the core itself is critical; for example, replacing a benzenesulfonamide scaffold with other heterocyclic sulfonamides can lead to more potent and selective inhibitors. mdpi.com

The biological activity of sulfonamide derivatives is diverse, ranging from anticancer to antimicrobial effects. frontiersin.orgmdpi.com This versatility stems from the ability of the sulfonamide scaffold to be readily modified, allowing for the fine-tuning of its properties to target different biological pathways. citedrive.comnih.govresearchgate.netcolab.ws

Table 1: Impact of Core Scaffold Modifications on Biological Activity

| Scaffold Modification | Observed Effect on Biological Activity | Example/Reference |

|---|---|---|

| Linker Modification (Amide to Amine) | Altered structural rigidity and SAR | nih.gov |

| Introduction of Heterocyclic Rings | Enhanced potency and selectivity | mdpi.comnih.gov |

Stereochemical Considerations Arising from the Cyclohexylamine (B46788) Moiety

The cyclohexylamine moiety introduces a three-dimensional element to the 4-amino-N-cyclohexylbenzenesulfonamide structure, which can have significant stereochemical implications for its biological activity. wikipedia.orgnih.govsigmaaldrich.comsigmaaldrich.com The cyclohexane (B81311) ring can exist in different conformations, and the relative orientation of the amino group can influence how the molecule binds to its target.

In the design of NK1 receptor antagonists, for example, the relative stereochemistry at the C1 and C4 positions of the cyclohexane ring was found to be a critical determinant of affinity and in vivo duration of action. nih.gov This highlights the importance of controlling the stereochemistry of the cyclohexylamine group to achieve optimal biological activity. The specific conformation of the cyclohexyl ring can dictate the spatial arrangement of substituents, which in turn affects the interactions with the receptor binding site.

Impact of Substituents on Benzenesulfonamide Ring Systems on Binding Affinity and Selectivity

The nature and position of substituents on the benzenesulfonamide ring play a crucial role in determining the binding affinity and selectivity of its analogues. acs.org Electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide group, influencing its ability to interact with the target protein. nih.gov

The introduction of bulky or hydrophobic substituents can also lead to steric clashes or favorable hydrophobic interactions within the binding pocket, thereby affecting both affinity and selectivity. nih.gov For instance, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, the para position on a benzene ring was found to be preferred for inhibitory activity over the meta position. nih.gov

Table 2: Effect of Substituents on Benzenesulfonamide Ring Systems

| Substituent Type | Position | Impact on Binding Affinity/Selectivity | Example/Reference |

|---|---|---|---|

| Electron-withdrawing | 7-position (on quinoline) | Lowered pKa, influenced drug accumulation and activity | nih.gov |

| Various | para vs. meta | Varied inhibitory activity against different isoforms | nih.gov |

| Methyl | 4-position | Most active among O-linked benzyl (B1604629) analogs | nih.gov |

Pharmacophore Elucidation and its Application in Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. dergipark.org.trnih.govslideshare.netrsc.orgdovepress.com

Definition and Application of Pharmacophore Models

A pharmacophore model defines the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. dergipark.org.trnih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov Once a pharmacophore model is developed, it can be used to screen large compound libraries to identify new molecules that possess the desired features and are therefore likely to be active. dergipark.org.trslideshare.net

For sulfonamide derivatives, pharmacophore models have been successfully developed to identify new inhibitors for various targets. For example, a five-featured pharmacophore model was generated for sulfonamide chalcone (B49325) derivatives to find new α-glucosidase inhibitors. nih.gov Similarly, a five-point pharmacophore hypothesis was developed for aryl sulfonamide derivatives as 5HT7R antagonists. researchgate.net

"Tail" Strategy for Modulating Physicochemical Properties

The "tail strategy" is a common approach in drug design where a "tail" portion is added to a core scaffold to modulate the physicochemical properties of the molecule and improve its interaction with the target. researchgate.netnih.govmdpi.comnih.gov In the context of benzenesulfonamide inhibitors, the benzenesulfonamide moiety often acts as the "zinc-binding group" that anchors the molecule to the active site of metalloenzymes like carbonic anhydrases, while the "tail" can be modified to enhance potency and selectivity. researchgate.netnih.gov

This strategy allows for the exploration of the outer regions of the binding site, leading to improved interactions and potentially better isoform selectivity. researchgate.net For instance, attaching different aryl and arylsulfone conjugates as tails to a benzenesulfonamide core has been used to develop potent and selective carbonic anhydrase inhibitors. researchgate.net The flexibility and chemical nature of the tail can be fine-tuned to optimize interactions with both hydrophobic and hydrophilic regions of the enzyme's active site. researchgate.netmdpi.com

Scaffold-Based Drug Discovery and Optimization Strategies

Scaffold-based drug discovery focuses on identifying and optimizing a central molecular scaffold that is common to a series of active compounds. citedrive.comnih.govresearchgate.netcolab.ws The sulfonamide group has proven to be a highly versatile and promising scaffold in drug discovery, leading to a wide range of approved drugs for various diseases. citedrive.comnih.govresearchgate.netcolab.ws

The optimization process often involves a "libraries from libraries" approach, where an existing library of compounds based on a particular scaffold is further modified to create new, diverse libraries with different chemical and physical properties. nih.gov This allows for the rapid exploration of the chemical space around a given scaffold. For sulfonamide-linked heterocycles, this approach has been used to generate libraries with diverse biological activities. nih.gov

Furthermore, computational methods such as molecular docking and molecular dynamics simulations are often employed to guide the optimization process. nih.govresearchgate.net These techniques can predict how different modifications to the scaffold will affect its binding to the target, allowing for a more rational and efficient design of new drug candidates. nih.govresearchgate.net

Utilization of Sulfonamide as a Molecular Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. nih.govresearchgate.net Since the groundbreaking discovery of the antibacterial properties of Prontosil, a sulfonamide prodrug, in the 1930s, this moiety has been integral to the development of drugs across multiple therapeutic areas, including antibacterial, anti-inflammatory, anticancer, diuretic, and anticonvulsant agents. nih.govnih.govnih.gov

The versatility of the sulfonamide scaffold stems from several key chemical and structural features. nih.gov The sulfur atom is tetrahedral, and the sulfonyl group has a bond angle of approximately 109.5°. This specific geometry, combined with its ability to act as a potent hydrogen bond acceptor through its two oxygen atoms and a hydrogen bond donor via the nitrogen atom, allows it to form strong and specific interactions with biological targets like enzymes and receptors. nih.gov

Furthermore, the sulfonamide group is chemically robust and provides a convenient anchor for synthetic modifications. nih.gov The nitrogen atom of the sulfonamide can be readily substituted (as seen in the N-cyclohexyl group of the title compound), allowing for the systematic exploration of different chemical groups to fine-tune the molecule's properties. This adaptability has made sulfonamides excellent candidates for the creation of large, structurally diverse chemical libraries for drug discovery programs. nih.gov Their derivatives have been shown to modulate various biological pathways, including carbonic anhydrase inhibition and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. researchgate.netnih.gov

Systematic Structure-Activity Relationship Exploration in Analogues

The biological activity of 4-aminobenzenesulfonamide derivatives can be significantly altered by modifying three primary regions of the molecule: the N¹-substituent on the sulfonamide nitrogen, the aromatic benzene ring, and the N⁴-amino group. youtube.com Systematic exploration of these regions is a classic strategy in rational drug design.

The core structure, p-aminobenzenesulfonamide (sulfanilamide), is a minimal requirement for certain biological activities, particularly antibacterial effects. youtube.com Key SAR principles dictate that:

The amino (N⁴) and sulfonamide groups should be in a para- (1,4) arrangement on the benzene ring for optimal activity; moving them to ortho or meta positions often leads to inactive compounds. youtube.com

The N⁴-amino group is critical. While it can sometimes be modified to create prodrugs, a free amino function is often essential for activity in vivo. youtube.com

Substitutions on the sulfonamide nitrogen (N¹) can drastically alter potency and pharmacokinetic properties. Introducing heterocyclic rings, for instance, has historically led to highly potent derivatives. youtube.com

Exploration of N¹-Substituents:

Research into benzenesulfonamide analogues as inhibitors of tropomyosin receptor kinase A (TrkA) for glioblastoma treatment illustrates the impact of modifying the N¹-substituent. In a series of derivatives, the core benzenesulfonamide was kept constant while the groups attached to it were varied. The study found that compound AL106 , featuring a hydrazinyl-dimethyl-dioxocyclohexylidene moiety, was a potent inhibitor of U87 glioblastoma cell growth. This highlights how complex N¹-substituents can drive potent anticancer activity.

| Compound | Structure | IC₅₀ in U87 cells (µM) |

|---|---|---|

| AL106 | 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 58.6 |

| AL34 | Structure not fully specified, but noted as a benzenesulfonamide derivative | >100 (approx. 35% inhibition at 100 µM) |

| AL110 | Structure not fully specified, but noted as a benzenesulfonamide derivative | >100 (approx. 47% inhibition at 100 µM) |

| Cisplatin (Control) | - | <100 (90% inhibition at 100 µM) |

Data sourced from: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. nih.gov

Exploration of the N⁴-Amino Group and Aromatic Ring:

In another line of research, a series of 4-aminobenzenesulfonamide derivatives were developed as inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in diabetes and platelet aggregation. acs.orgnih.gov The starting point was a 4-aminobenzenesulfonamide core where the N⁴-amino group was modified with a 2-hydroxy-3-methoxybenzyl group. The subsequent SAR study revealed critical insights.

The 2-hydroxyl group on the benzyl substituent was found to be essential for activity. Modifications to the benzene ring of the benzyl moiety also had a significant impact. For example, replacing the 3-methoxy group with a chloro group maintained activity, while adding a 4-bromo or 4-chloro group led to a twofold improvement in potency. acs.org Conversely, other substituents at the 3-position (methyl, amino, nitro) or any substitutions at the 5-position resulted in a drastic loss of activity. acs.org

| Compound | Modification on Benzyl Ring | IC₅₀ against 12-LOX (µM) |

|---|---|---|

| 1 | 3-Methoxy | 5.5 |

| 19 | 3-Chloro | 5.4 |

| 22 | 4-Bromo | 2.2 |

| 27 | 4-Chloro | 6.3 |

| 28 | 4-Methoxy | 22 |

| 23 | 3-Methyl | >40 |

| 24 | 3-Amino | >40 |

| 25 | 3-Nitro | >40 |

Data is based on derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. Sourced from: Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. acs.org

Further studies on benzenesulfonamides as inhibitors of the tumor-associated carbonic anhydrase IX (CA IX) have explored linking lipophilic tails to the core structure via different linkers. nih.gov In one such study, modifying the tail region attached to a triazine linker on a 4-aminobenzenesulfonamide scaffold showed that the nature of the lipophilic group was crucial for inhibitory activity. For instance, incorporating a 4-methylcyclohexane group (analogue 8c ) resulted in the strongest inhibitor in its series against CA XII and a potent inhibitor of CA IX. nih.gov This demonstrates how substitutions distant from the core sulfonamide group, such as those on the N-substituent, can fine-tune isoform selectivity and potency.

| Compound | Lipophilic Tail | Kᵢ against hCA IX (nM) | Kᵢ against hCA XII (nM) |

|---|---|---|---|

| 8a | Spirocyclopentane | 2280 | 7423 |

| 8b | Spirocyclohexane | 1416 | 3354 |

| 8c | 4-Methylcyclohexane | 1224 | 936.2 |

| Acetazolamide (Control) | - | 25 | 5.7 |

Data sourced from: Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. nih.gov

Collectively, these studies underscore that the 4-aminobenzenesulfonamide scaffold is a highly malleable platform for drug design. The biological activity of its derivatives, including this compound, is not determined by a single feature but by the interplay between the sulfonamide core, the aromatic ring, the N⁴-amino group, and, crucially, the nature of the N¹-substituent.

Investigative Biological Activities and Mechanistic Research of 4 Amino N Cyclohexylbenzenesulfonamide and Its Derivatives

Carbonic Anhydrase (CA) Inhibition Studies

The primary sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov These zinc-containing metalloenzymes are vital for numerous physiological processes, and their dysregulation is implicated in several diseases. Consequently, the inhibition of specific CA isoforms is a significant area of therapeutic research.

Derivatives of 4-aminobenzenesulfonamide have been extensively studied for their inhibitory effects against a range of human (h) carbonic anhydrase isoforms. Research has shown that these compounds exhibit varied and sometimes selective inhibition profiles.

A study involving a series of 4-amino-substituted benzenesulfonamides demonstrated that their binding affinities can vary significantly depending on the specific derivative and the CA isoform. nih.gov For instance, while many N-aryl-β-alanine derivatives of 4-aminobenzenesulfonamide were found to be weak inhibitors of most tested CAs, some compounds exhibited notable affinity for hCA II. nih.gov In contrast, certain diazobenzenesulfonamide derivatives showed potent, nanomolar affinities, particularly towards the hCA I isozyme. nih.gov

Another investigation into 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties revealed potent inhibition of hCA VII and XIV by some compounds, while others were effective against hCA II. nih.gov The inhibitory activity of these sulfonamides is not uniform across all isoforms; for example, some derivatives that potently inhibit hCA VII and XIV may be weak inhibitors of hCA I and II. nih.gov

The following table summarizes the inhibition constants (Kᵢ) or dissociation constants (Kd) for selected 4-aminobenzenesulfonamide derivatives against various human CA isoforms, illustrating the range of potencies observed in research studies.

Table 1: Inhibition Data of 4-Aminobenzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| Compound Type | CA Isoform | Inhibition/Dissociation Constant | Reference |

|---|---|---|---|

| N-aryl-β-alanine derivatives | hCA I | Kd: 5.88–170 µM | nih.gov |

| N-aryl-β-alanine derivatives | hCA II | Kd: 0.67–>1 µM | nih.gov |

| Diazobenzenesulfonamides | hCA I | Nanomolar affinity | nih.gov |

| Branched-alkylamide derivatives | hCA VII | Potent Inhibition | nih.gov |

| Branched-alkylamide derivatives | hCA XIV | Potent Inhibition | nih.gov |

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized at the molecular level. The cornerstone of this interaction is the binding of the sulfonamide group to the zinc ion located within the enzyme's active site. tandfonline.com

Structural analyses, including X-ray crystallography, have provided detailed insights into this binding mode. The deprotonated nitrogen atom of the sulfonamide moiety coordinates directly with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is normally bound to the zinc in the native enzyme. acs.org This interaction is further stabilized by a network of hydrogen bonds. A crucial hydrogen bond forms between the sulfonamide group and the side chain of the Thr199 residue, which is highly conserved across many CA isoforms. acs.org

The "tail" portion of the inhibitor, which is the part of the molecule extending away from the benzenesulfonamide (B165840) core (such as the cyclohexyl group in 4-amino-N-cyclohexylbenzenesulfonamide), plays a critical role in determining isoform selectivity. This part of the molecule interacts with amino acid residues in the outer regions of the active site cavity. Since these outer regions are more variable among the different hCA isoforms, modifications to the tail can significantly alter the binding affinity and selectivity for a particular isoform. acs.orgharvard.edu The hydrophobicity of the active site also plays a role in modulating the affinity of these inhibitors. nih.gov

Anticancer and Cytotoxic Investigations

The therapeutic potential of sulfonamide derivatives extends to oncology, where their mechanisms of action are linked to the inhibition of enzymes crucial for tumor growth and survival.

Numerous studies have evaluated the cytotoxic effects of novel sulfonamide derivatives against various human cancer cell lines. In particular, the human liver cancer cell line (HepG-2) and the human breast cancer cell line (MCF-7) are common models for these investigations.

Research has shown that certain sulfonamide derivatives can exhibit significant cytotoxic effects on both HeLa and MCF-7 cells, particularly at concentrations in the 100-1000 μM range. nih.gov Some of these compounds were even more potent against the MDA-MB-468 breast cancer cell line. nih.gov The cytotoxic potential often varies based on the specific chemical structure of the derivative. For instance, studies on chalcone-thienopyrimidine derivatives, which can incorporate a sulfonamide-like moiety, have reported potent anticancer activities against both HepG-2 and MCF-7 cells, with some compounds showing higher cytotoxicity than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov Similarly, other novel derivatives have demonstrated promising activity against MCF-7 and HepG2 cell lines, with IC₅₀ values indicating potent inhibition. japsonline.comresearchgate.net

The following table presents a selection of reported IC₅₀ values for various sulfonamide-related derivatives against HepG-2 and MCF-7 cancer cell lines.

Table 2: Cytotoxicity (IC₅₀) of Sulfonamide-Related Derivatives Against Cancer Cell Lines

| Compound Type | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Sulfonamide Derivatives | MCF-7 | < 128 | nih.gov |

| Geldanamycin Derivative 2 | MCF-7 | 105.62 | japsonline.com |

| Geldanamycin Derivative 3 | MCF-7 | 82.50 | japsonline.com |

| Geldanamycin Derivative 2 | HepG-2 | 124.57 | japsonline.com |

| Geldanamycin Derivative 3 | HepG-2 | 114.35 | japsonline.com |

| 4-Amino-thienopyrimidine 2 | MCF-7 | 0.013 | nih.gov |

| Chalcone-Dihydropyrimidinone 9d | MCF-7 | < 10 | mdpi.com |

| Chalcone-Thienopyrimidine 3b | HepG-2 | Higher cytotoxicity than 5-FU | nih.gov |

| Chalcone-Thienopyrimidine 3g | MCF-7 | Higher cytotoxicity than 5-FU | nih.gov |

The anticancer activity of sulfonamides is often multifactorial. nih.gov One of the key mechanisms is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov A primary target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a tyrosine kinase receptor that, upon activation by VEGF, triggers signaling pathways promoting endothelial cell proliferation, migration, and survival. nih.govrsc.org This receptor is frequently overexpressed in various cancers. nih.gov Sulfonamide-based compounds have been specifically designed and identified as potent inhibitors of VEGFR-2, thereby blocking this critical pathway for tumor angiogenesis. nih.govnih.gov

Furthermore, the inhibition of specific carbonic anhydrase isoforms, particularly CA IX and XII which are known as tumor-associated isoforms, contributes to the anticancer effect. These isoforms are often overexpressed in hypoxic tumors and play a role in regulating pH, which facilitates tumor cell proliferation, survival, and invasion. Therefore, compounds that can inhibit both VEGFR-2 and tumor-associated CAs represent a promising multi-target strategy for cancer therapy. nih.govnih.gov

The evaluation of the anticancer potential of compounds like this compound derivatives relies on a variety of in vitro assays designed to measure their effects on cancer cell proliferation and viability.

A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.commdpi.comnih.gov This colorimetric assay quantifies cell viability by measuring the metabolic activity of mitochondrial enzymes in living cells. nih.gov A reduction in the colored formazan (B1609692) product indicates a decrease in viable cells, allowing for the calculation of the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. nih.gov

In addition to the MTT assay, other methods such as the sulforhodamine B (SRB) colorimetric assay are also employed to assess cytotoxicity. mdpi.com These antiproliferative assays are crucial first steps in identifying and characterizing the efficacy of new potential anticancer agents. mdpi.com The results from these assays, typically expressing cell viability as a percentage relative to untreated control cells, provide a quantitative measure of a compound's antiproliferative activity. mdpi.com

Enzyme and Receptor Modulatory Activities

The sulfonamide scaffold is a key feature in a diverse range of pharmacologically active agents. nih.gov Derivatives of this compound have been investigated for their potential to interact with and modulate the activity of several important biological targets, including enzymes and receptors involved in various cellular processes.

While specific studies on this compound's direct inhibition of PDEδ and NAMPT are not extensively detailed in the provided search results, the broader class of sulfonamide derivatives has been explored for various enzymatic inhibitory activities. The structural characteristics of sulfonamides make them versatile scaffolds for designing enzyme inhibitors. nih.gov

The kappa opioid receptor (KOR) is a significant therapeutic target for managing pain, addiction, and mood disorders. nih.gov The development of selective KOR ligands is a key area of research. While direct studies on this compound as a KOR ligand were not identified, the search for structurally distinct and selective KOR ligands is ongoing. consensus.app KOR agonists can produce potent analgesic effects, while antagonists show potential in treating conditions like anxiety and depression. chemrxiv.org

The selectivity of KOR ligands is crucial, as activation of different signaling pathways can lead to varied physiological effects. nih.govnih.gov For instance, some KOR agonists, like U-50488, have been extensively studied for their selective binding to the kappa receptor. capes.gov.br Research into KOR pharmacology aims to develop ligands with specific signaling properties to maximize therapeutic benefits while minimizing side effects. nih.govconsensus.appnih.gov

The proteasome is a critical cellular complex involved in protein degradation, and its inhibition is a validated strategy in cancer therapy. genome.jp Sulfonamide derivatives have been investigated as inhibitors of various proteases, including those involved in cancer progression. nih.govtum.de Some sulfonamide-containing compounds have shown the ability to induce apoptosis in cancer cells, suggesting a potential role in anticancer therapies. researchgate.net The versatility of the sulfonamide group allows for the synthesis of structurally novel derivatives with substantial protease inhibitory properties. nih.gov

Kinases are a major class of enzymes that are often dysregulated in diseases like cancer, making them important drug targets. mdpi.com Sulfonamide-based compounds have been extensively explored as kinase inhibitors. nih.gov

CDK-1/CDK-2 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their deregulation is a hallmark of cancer. nih.govgoogle.com Sulfonamide derivatives have been designed and synthesized as potent inhibitors of CDKs, such as CDK2. nih.govgoogle.comnih.govgoogle.com For example, a series of 6-cyclohexylmethoxy-2-arylaminopurines with a sulfonamide moiety showed inhibitory activity against human CDK2. nih.gov The positioning and substitution of the sulfonamide group on the inhibitor scaffold have been shown to be critical for potency. nih.govnih.gov

HER-2 Inhibition: Human Epidermal Growth Factor Receptor 2 (HER2) is another important target in cancer therapy. Some multi-targeted kinase inhibitors based on a quinazolin-4-one scaffold, which can be derivatized with sulfonamide-like moieties, have shown activity against HER2. mdpi.com

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key player in angiogenesis, a process crucial for tumor growth. Sulfonamide derivatives have been investigated as potential inhibitors of VEGFR-2 to develop anti-angiogenic cancer therapies. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound Class | Target Kinase | Activity | Reference |

| Diaminothiazoles with sulfonamide moiety | CDK2 | High potency and selectivity | nih.gov |

| 6-cyclohexylmethoxy-2-arylaminopurines with sulfonamide | CDK2 | IC50 = 0.21 µM for a key derivative | nih.gov |

| Quinazolin-4-one derivatives | VEGFR2, EGFR, HER2, CDK2 | Nanomolar range inhibition for some targets | mdpi.com |

| Sulfonamide-triazole-glycoside hybrids | - | Cell proliferation inhibition | nih.gov |

This table is for illustrative purposes and includes data for broader classes of sulfonamide derivatives, as specific data for this compound was not available in the search results.

N-type calcium channels (Cav2.2) are voltage-gated ion channels crucial for neurotransmitter release and are a validated target for the treatment of neuropathic pain. nih.govrsc.org The development of small molecule N-type calcium channel blockers is an active area of research. nih.govrsc.orgnih.gov

Recent studies have focused on modifying existing N-type calcium channel blockers to improve their properties. In one such study, the amide linker in a known blocker was replaced with a more stable sulfonamide moiety. rsc.org This modification led to the development of potent and selective Cav2.2 inhibitors with high plasma stability and low toxicity. nih.govnih.gov These sulfonamide derivatives represent a promising class of compounds for further investigation as potential treatments for neuropathic pain. nih.gov

Table 2: N-type Calcium Channel Blocking Activity of Sulfonamide Analogues

| Compound Class | Target Channel | Key Findings | Reference |

| Phenoxyaniline and sulfonamide analogues | Cav2.2 (N-type) | High potency, selectivity, and plasma stability | nih.govnih.gov |

| N-sulfonylphenoxazines | Cav2.2 (N-type) | Promising channel-blocking activity | rsc.org |

This table summarizes findings for sulfonamide derivatives designed as N-type calcium channel blockers.

Biotransformation and Environmental Degradation Studies

Sulfonamides are a class of synthetic compounds that can enter the environment, and their fate is of considerable interest. uniroma1.it

The biotransformation of sulfonamides in environments like activated sludge from wastewater treatment plants has been a subject of study. nih.govoup.comnih.gov Bacteria in these environments can degrade sulfonamides, although this process can be slow and may require an adaptation period. oup.com The degradation can be influenced by various factors, including the specific sulfonamide structure and environmental conditions. nih.gov

One of the common transformation pathways for sulfonamides in the environment is acetylation. uniroma1.itucp.pt This process involves the addition of an acetyl group to the sulfonamide molecule. Other transformation reactions can also occur, leading to a variety of transformation products. uniroma1.it For instance, studies on sulfamethoxazole (B1682508) have identified several transformation products resulting from processes like hydroxylation. uniroma1.it

The degradation of the core benzene (B151609) ring of benzenesulfonamides can occur under anaerobic conditions through pathways such as methylation, hydroxylation, or carboxylation. nih.gov The specific pathway can depend on the microbial community present and the prevailing environmental conditions. nih.gov Some studies have also investigated the isomer-specific biotransformation of certain sulfonamide compounds in soil, indicating that different isomers may degrade at different rates. nih.gov

Table 3: Common Biotransformation Pathways of Sulfonamides

| Transformation Pathway | Description | Reference |

| Acetylation | Addition of an acetyl group, a common metabolic route. | uniroma1.itucp.pt |

| Hydroxylation | Addition of a hydroxyl group to the molecule. | uniroma1.it |

| Pterin-Conjugation | Formation of conjugates with pterin, a process related to bacterial folic acid synthesis inhibition. | nih.gov |

| Ring Cleavage | Degradation of the aromatic ring structure under certain conditions. | nih.gov |

Resistance to Microbial Degradation by Specific Strains (e.g., Microbacterium sp. strain BR1)

The microbial degradation of sulfonamide antibiotics is a critical area of environmental and pharmaceutical research. While many sulfonamides are susceptible to microbial breakdown, certain structural variations can confer significant resistance to this process. A notable example is the compound this compound, which has demonstrated recalcitrance to degradation by specific microbial strains known to metabolize other sulfonamides.

Research involving Microbacterium sp. strain BR1, a bacterium recognized for its ability to degrade a range of sulfonamide antibiotics, has highlighted the resistance of this compound. In studies where resting cells of Microbacterium sp. strain BR1 were incubated with various sulfonamides, no degradation of this compound was observed. This contrasts with the successful degradation of other sulfonamides like sulfamethoxazole under the same conditions. The persistence of this compound in the presence of this capable degrader strain underscores the influence of the N-substituent on the molecule's susceptibility to microbial enzymatic attack.

The degradation of sulfonamides by Microbacterium sp. strain BR1 is typically initiated by an ipso-substitution, a process that leads to the breakdown of the molecule. This mechanism, however, appears to be ineffective against this compound, suggesting that the cyclohexyl group at the N-position may sterically hinder or otherwise prevent the necessary enzymatic interaction for degradation to commence.

Table 1: Degradation of Various Sulfonamides by Microbacterium sp. strain BR1

| Compound | Degradation by Microbacterium sp. strain BR1 |

|---|---|

| This compound | No Degradation Observed |

| Sulfamethoxazole | Degradation Observed |

| Sulfanilamide (B372717) | No Degradation Observed |

Comparative Analysis of Degradation Pathways for Sulfonamide Antibiotics

The microbial degradation pathways of sulfonamide antibiotics are diverse and dependent on both the specific chemical structure of the sulfonamide and the enzymatic capabilities of the microorganism involved. A comparative analysis reveals common initial steps as well as divergent routes of metabolism.

A primary mechanism for the bacterial degradation of many sulfonamides is initiated by a flavin-dependent monooxygenase. This enzyme catalyzes an ipso-hydroxylation of the sulfonamide, leading to the cleavage of the S-N bond. This initial attack results in the formation of p-aminophenol and the respective heterocyclic amine side chain as a stable metabolite. nih.gov For instance, the degradation of sulfamethoxazole by Microbacterium sp. strain BR1 proceeds through this pathway, yielding p-aminophenol and 3-amino-5-methylisoxazole. nih.gov The p-aminophenol is then further metabolized. nih.gov

In contrast, the degradation of other sulfonamides can follow different routes. For sulfadiazine , bacterial degradation by strains such as Arthrobacter spp. and Paracoccus sp. initially transforms it into 2-aminopyrimidine (B69317) and subsequently to 2-amino-4-hydroxypyrimidine. acs.orgnih.gov Some studies also propose pathways involving hydroxylation, SO2 extrusion, and cleavage of the C-N bond. rsc.org

The degradation of sulfamethoxazole has been studied in various microorganisms, revealing multiple potential pathways. In addition to the pathway involving p-aminophenol, some bacteria like Pseudomonas psychrophila HA-4 can degrade it into intermediates such as aniline (B41778), 4-aminothiophenol, and sulfanilamide. nih.gov Similarly, Sphingobacterium mizutaii LLE5 degrades sulfamethoxazole into sulfanilamide and 5-amino-3-methylisoxazole, with further degradation of sulfanilamide to aniline and 4-aminothiophenol. nih.gov

The table below summarizes the key intermediates in the degradation pathways of several sulfonamide antibiotics by different bacterial strains.

Table 2: Comparative Degradation Pathways of Selected Sulfonamide Antibiotics

| Sulfonamide | Degrading Microorganism(s) | Key Degradation Intermediates |

|---|---|---|

| Sulfamethoxazole | Microbacterium sp. strain BR1, Pseudomonas psychrophila HA-4, Sphingobacterium mizutaii LLE5 | p-Aminophenol, 3-amino-5-methylisoxazole, Aniline, 4-aminothiophenol, Sulfanilamide |

| Sulfadiazine | Arthrobacter spp., Paracoccus sp., Enterobacter cloacae T2 | 2-Aminopyrimidine, 2-amino-4-hydroxypyrimidine, Mono-hydroxylated sulfadiazine |

| Sulfapyridine (B1682706) | Not extensively detailed in provided context | Transformation products (TPs) with varying antibacterial activity identified in chemical degradation studies. |

| Sulfamethizole | Not extensively detailed in provided context | - |

This comparative analysis highlights that while a general theme of enzymatic attack on the sulfonamide core structure exists, the specific outcomes and intermediate products are highly variable. This variability is a crucial factor in determining the environmental fate and potential for complete mineralization of these widely used antibiotics.

Computational and in Silico Approaches in Research on 4 Amino N Cyclohexylbenzenesulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as 4-amino-N-cyclohexylbenzenesulfonamide, and its biological target, typically a protein or enzyme.

In the context of benzenesulfonamide (B165840) derivatives, molecular docking studies have been crucial in elucidating binding modes. For instance, research on novel N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides used molecular docking to predict potential binding modes with carbonic anhydrase (CA) IX, a key enzyme in cancer research. nih.gov These simulations provided a rationale for the observed inhibitory activity and guided the design of more potent inhibitors. nih.gov The studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's affinity and selectivity.

Similarly, in the design of tri-aryl imidazole-benzene sulfonamide hybrids as selective carbonic anhydrase IX and XII inhibitors, docking studies showed that potent compounds adopted an orientation and binding interaction that favored entry into the active site pocket of CA-IX. nih.gov This highlights the power of molecular docking in predicting and explaining the selective inhibition of specific enzyme isoforms.

Pharmacophore Modeling for Hit Identification and Lead Optimization

Pharmacophore modeling is another cornerstone of computational drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model then serves as a template to screen large compound libraries for molecules with similar features, a process known as "hit identification."

For scaffolds like the sulfonamides, pharmacophore modeling can accelerate the discovery of new bioactive molecules. nih.gov By understanding the key chemical features required for a desired biological effect, medicinal chemists can prioritize the synthesis of compounds that are most likely to be active. This approach is not explicitly detailed for this compound in the provided results, but it is a standard and powerful tool in the broader field of sulfonamide drug discovery.

Computational Design of Derivatives and Scaffold Exploration

Computational methods are extensively used to design novel derivatives of existing scaffolds to improve their therapeutic properties. This involves in silico modification of the lead compound's structure and predicting the effect of these changes on its activity, selectivity, and pharmacokinetic profile.

The sulfonamide scaffold has proven to be a versatile starting point for drug discovery. nih.gov Computational design strategies have been employed to create libraries of derivatives with diverse biological activities. For example, the design of tri-aryl imidazole (B134444) derivatives carrying a benzene (B151609) sulfonamide moiety was guided by computational approaches to achieve selective inhibition of human carbonic anhydrase IX and XII. nih.gov This demonstrates how computational tools can be used to explore the chemical space around a core scaffold to develop compounds with enhanced and specific biological functions.

Application of Artificial Intelligence and Machine Learning in Scaffold-Based Drug Discovery

Theoretical Insights into Molecular Conformation and Stereochemistry

Understanding the three-dimensional structure of a molecule is fundamental to comprehending its biological activity. Theoretical calculations, such as molecular mechanics and quantum mechanics, provide valuable insights into the preferred conformation and stereochemistry of compounds like this compound.

Future Research Directions and Translational Perspectives for 4 Amino N Cyclohexylbenzenesulfonamide

Exploration of Novel Biological Targets

The scientific community has extensively studied benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govmdpi.com The primary sulfonamide group is a well-established zinc-binding group, making CAs a primary putative target for 4-amino-N-cyclohexylbenzenesulfonamide. Future research will likely involve comprehensive screening against the 12 catalytically active human CA isoforms to determine its inhibition profile and selectivity. nih.govmdpi.com Certain isoforms, such as CA VII, are implicated in neurological conditions, and selective inhibitors could offer therapeutic benefits for chronic neuropathic pain. unifi.it

Beyond the well-trodden path of carbonic anhydrases, the sulfonamide scaffold is present in molecules targeting a variety of other biological systems. A crucial future direction is the exploration of this compound and its derivatives against these novel targets.

Ghrelin Receptor: The ghrelin receptor, a G protein-coupled receptor (GPCR), plays a role in regulating appetite and growth hormone secretion. nih.gov Notably, benzenesulfonamide (B165840) derivatives have been identified as ghrelin receptor antagonists, suggesting a potential therapeutic application in obesity and related metabolic disorders. nih.govresearchgate.net Investigating the activity of this compound at this receptor could open new therapeutic avenues.

Dihydropteroate Synthase (DHPS): As structural analogues of para-aminobenzoic acid (PABA), sulfonamides are classic inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.govyoutube.com This mechanism is the basis of their antibacterial activity. nih.gov While modern antibiotics have superseded many older sulfa drugs, the rise of antibiotic resistance necessitates the exploration of new and modified sulfonamide structures, including this compound, for potential antibacterial efficacy.

Other Enzymatic Targets: The sulfonamide moiety has been incorporated into inhibitors of other enzymes relevant to human disease. For instance, heterocyclic sulfonamides have been shown to act as β-secretase inhibitors, an enzyme involved in the pathogenesis of Alzheimer's disease. nih.gov This highlights the versatility of the sulfonamide scaffold and suggests that this compound could be screened against a wider panel of enzymatic targets.

Development of Advanced Synthetic Methodologies

The synthesis of sulfonamides is a well-established field, but modern chemistry continues to offer more efficient, sustainable, and versatile methods. Future research on this compound will benefit from these advanced synthetic methodologies to facilitate the creation of diverse libraries of analogues for structure-activity relationship (SAR) studies.

Conventional synthesis often involves the reaction of a sulfonyl chloride with an amine. researchgate.net However, recent advances provide more sophisticated alternatives:

Catalytic Cross-Coupling Reactions: Modern catalysis offers powerful tools for forming the crucial C-N bond in sulfonamides. Manganese-catalyzed N-alkylation of sulfonamides with alcohols and palladium-catalyzed asymmetric reductive amination of ketones represent novel, efficient strategies. thieme-connect.com

Electrochemical Synthesis: An innovative approach involves the electrochemical synthesis of sulfonamides through dehydrogenation, avoiding the need for transition metal catalysts and hazardous reagents. thieme-connect.com

Sulfo-Click Reaction: This reaction provides an efficient pathway to N-acylsulfonamides by reacting a thioacid with a sulfonyl azide (B81097). nih.gov This method is valuable for creating derivatives with modified properties.

Multi-Component Reactions: The use of three-component reactions, for instance, involving aryl aldehydes, primary sulfonamides, and (hetero)arenes, allows for the rapid construction of complex sulfonamide frameworks in a single step. thieme-connect.com

These advanced methods will be instrumental in synthesizing not only this compound itself but also a wide range of derivatives with modifications on the aromatic ring and the cyclohexyl moiety, which is essential for exploring their biological potential.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the compound's mechanism of action, identify potential biomarkers of response, and uncover off-target effects. nih.govmdpi.com

This approach moves beyond studying the interaction with a single target and provides a holistic view of the cellular response to the compound. For example, treating cells with this compound and subsequently analyzing changes across different omics layers could reveal:

Target Engagement and Pathway Modulation: By observing changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment, researchers can confirm the engagement of predicted targets like carbonic anhydrases and identify downstream effects on associated signaling pathways. mdpi.com

Biomarker Discovery: Multi-omics analysis can identify molecular signatures (e.g., specific gene expression patterns or metabolite profiles) that correlate with the compound's efficacy. These signatures could be developed as biomarkers to predict which patient populations might benefit most from a future drug based on this scaffold. nih.gov

Off-Target Effects and Toxicity: A comprehensive omics analysis can uncover unintended interactions with other proteins or pathways, providing early insights into potential side effects or toxicity mechanisms. mdpi.com

Mechanisms of Resistance: For applications such as anticancer or antimicrobial agents, multi-omics can help to understand how cells or bacteria develop resistance to the compound by identifying adaptive changes in their molecular networks.

While challenging, the integration of multi-omics data is becoming a cornerstone of modern drug discovery and will be crucial for the future development and translation of this compound-based therapeutics. nih.gov

Rational Design of Highly Selective and Potent Analogues

A key objective in medicinal chemistry is the rational design of molecules with high potency and selectivity for their intended biological target, thereby minimizing off-target effects. The structure of this compound offers several avenues for modification to achieve these goals. Structure-activity relationship (SAR) studies are fundamental to this process. youtube.comyoutube.com

The general sulfonamide pharmacophore consists of three key components that can be systematically modified: the N4-amino group, the central benzene (B151609) ring, and the N1-substituent. youtube.com

The "Tail" Approach (N1-substituent): The N-cyclohexyl group in this compound acts as the "tail." Its size, lipophilicity, and the presence of functional groups can dramatically influence binding affinity and isoform selectivity, particularly for targets like carbonic anhydrases. nih.gov Future research will involve synthesizing analogues where the cyclohexyl ring is replaced with other cyclic or aliphatic moieties to probe the steric and electronic requirements of the target's active site. nih.govresearchgate.net

The N4-Amino Group: This group is critical for the activity of many sulfonamides, as it mimics the natural substrate PABA for the DHPS enzyme. youtube.com While substitution on this nitrogen often leads to inactive compounds, it can be used to create prodrugs that release the active aminobenzenesulfonamide in vivo. youtube.com

The Benzene Ring: While the para-amino substitution is generally considered essential for antibacterial activity, modifications to the benzene ring itself (e.g., introduction of halogen atoms) can be explored to alter the compound's electronic properties and pharmacokinetic profile. mdpi.com

By systematically synthesizing and testing these analogues, researchers can build a detailed SAR map to guide the design of next-generation compounds with optimized potency, selectivity, and drug-like properties.

Contributions to Basic Science in Sulfonamide Chemistry and Biology

The study of this compound and its derivatives contributes significantly to the fundamental understanding of sulfonamide chemistry and biology. As a well-defined chemical entity, it serves as a valuable tool and building block for several areas of basic scientific inquiry.

Probing Enzyme Active Sites: By virtue of its interaction with enzymes like carbonic anhydrases, this compound can be used as a chemical probe to explore the topology and chemical nature of enzyme active sites. Determining the crystal structure of this compound in complex with its targets can reveal key molecular interactions and inform the design of other, more potent inhibitors. nih.gov

Scaffold for Drug Discovery: The 4-aminobenzenesulfonamide core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov Synthesizing and screening a library of derivatives based on this compound against diverse biological targets can lead to the discovery of novel therapeutic agents for a wide range of diseases. acs.org

Understanding Structure-Property Relationships: The systematic study of how structural modifications to this compound affect its physicochemical properties (e.g., solubility, pKa, lipophilicity) and its biological activity provides fundamental insights into the principles of medicinal chemistry. nih.gov This knowledge is broadly applicable to the design of other therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C₁₂H₁₈N₂O₂S | PubChem nih.gov |

| Molecular Weight | 254.35 g/mol | PubChem nih.gov |

| CAS Number | 53668-37-4 | PubChem nih.gov |

| InChIKey | TWDXGFYTZRHHCF-UHFFFAOYSA-N | PubChem nih.gov |

Q & A

Q. What are the established synthetic routes for 4-amino-N-cyclohexylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves reacting substituted acyl chlorides with aminosulfonamides. For example, substituted acids are treated with thionyl chloride to generate acyl chlorides, which are then reacted with 4-aminobenzenesulfonamide derivatives in the presence of pyridine . Key parameters affecting yield (60–95%) include temperature, solvent polarity, and stoichiometric ratios. Optimization strategies include using anhydrous conditions to minimize hydrolysis and adjusting pyridine concentration to neutralize HCl byproducts .

Q. How is the molecular conformation of this compound characterized, and what structural features influence its stability?

Single-crystal X-ray diffraction reveals an L-shaped conformation with a central C–S–N–C torsion angle of ~78°, while the cyclohexyl group adopts a chair conformation . Intermolecular N–H⋯O hydrogen bonds form cyclic dimers (R²₂(8) motif), enhancing crystalline stability . NMR data (e.g., δ 7.41 ppm for aromatic protons in DMSO-d₆) corroborate the sulfonamide group's electronic environment .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

- ¹H/¹³C NMR : Confirms proton environments (e.g., cyclohexyl CH₂ at δ 1.13–1.55 ppm) and carbon assignments .

- X-ray crystallography : Validates molecular geometry and hydrogen-bonding networks .

- Elemental analysis : Ensures stoichiometric ratios (e.g., C₁₃H₁₉N₂O₂S) .

- HPLC/MS : Detects impurities and quantifies purity (>95% for biological assays) .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclohexyl group influence the compound's reactivity in nucleophilic substitution reactions?

The bulky cyclohexyl group imposes steric hindrance, reducing reaction rates in SN2 mechanisms. Computational studies (e.g., DFT) show that electron-donating effects from the cyclohexylamine nitrogen stabilize transition states in acylation reactions . This is evidenced by higher yields (80–95%) in reactions with aliphatic amines compared to aromatic amines due to reduced steric clashes .

Q. What methodologies resolve contradictions in reported biological activity data for sulfonamide derivatives?

Discrepancies in IC₅₀ values or binding affinities often arise from assay conditions (e.g., buffer pH, protein concentration). Strategies include:

- Standardized assays : Use consistent protocols (e.g., fluorescence polarization for enzyme inhibition).

- Docking simulations : Cross-validate experimental data with predicted binding poses (e.g., AutoDock Vina) .

- Meta-analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. aqueous) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

QSAR models and molecular dynamics simulations predict logP (~2.1), solubility (~0.5 mg/mL), and membrane permeability (Caco-2 assay analogs). Tools like SwissADME estimate bioavailability (30–40%) based on polar surface area (~75 Ų) and hydrogen-bond donors (2) . MD simulations further reveal interactions with cytochrome P450 enzymes, guiding toxicity assessments .

Q. What strategies improve the compound's selectivity as a biochemical probe in enzyme inhibition studies?

- Structural analogs : Introduce substituents (e.g., halogens) to enhance target binding via hydrophobic interactions .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy to optimize ligand efficiency .

- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution to refine design .

Methodological Considerations

Q. How should researchers handle discrepancies in crystallographic data for sulfonamide derivatives?

Cross-validate X-ray results with spectroscopic data (e.g., compare hydrogen bond lengths in IR spectra). Use software like Mercury (CCDC) to analyze packing motifs and identify polymorphic variations .

Q. What in vitro assays are most effective for evaluating antimicrobial activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.